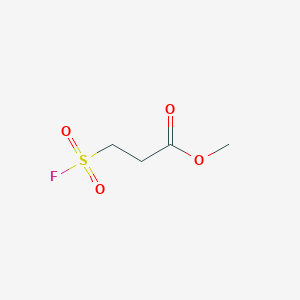

Methyl 3-(fluorosulfonyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

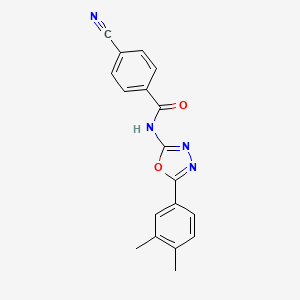

Methyl 3-(fluorosulfonyl)propanoate is a chemical compound with the molecular formula C4H7FO4S . It has a molecular weight of 170.16 .

Synthesis Analysis

The synthesis of similar compounds, such as sulfonyl fluorides, has been achieved through direct fluorosulfonylation with fluorosulfonyl radicals . This method has been found to be concise and efficient . Another method involves the esterification of propanoic acid with methanol in the presence of a sulfuric acid catalyst, followed by the reduction of the resulting methyl propanoate with sodium using ethylene glycol as a solvent .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Sulfonyl fluorides, which are similar to this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthetic Routes and Derivatives : Methyl 3-(fluorosulfonyl)propanoate is pivotal in synthesizing a range of derivatives, such as 3-(phenylsulfonimidoyl)propanoate. Key strategies for imination include using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents, with N-Boc-protected amino acid coupling yielding pseudo-dipeptides exhibiting intriguing conformational properties and potential for intramolecular H-bonds, except in the proline derivative (Tye & Skinner, 2002).

Thermodynamic and Molecular Interactions

Ionic Liquids and Binary Systems : The compound forms the basis of novel binary systems of ionic liquids, which have been studied for their thermodynamic properties, excess properties, and molecular interactions. Properties such as densities, electrical conductivities, dynamic viscosities, and surface tensions of these systems exhibit significant temperature dependence. These studies provide insights into molecular interactions, specifically the formation of hydrogen bonds between components (Zhang et al., 2018).

Applications in Energy Storage and Transfer

Ionogel-Based Solid-State Supercapacitor : Utilization in the creation of ionogel-based solid-state supercapacitors has been explored, showcasing a high ionic conductivity over a wide temperature range. This development indicates the potential of this compound derivatives in energy storage technologies and the creation of flexible, non-toxic devices (Nègre et al., 2016).

Aluminum Current Collector Corrosion/Passivation : In lithium-ion batteries, the compound is relevant to the corrosion/passivation behavior of aluminum foil used as the positive current collector. Understanding the interaction with FSI anion and the role of additives like LiPF6 offers insights into improving the rate capability and longevity of batteries (Cho et al., 2012).

Structural and UV Studies

Uracil Derivatives Synthesis and Characterization : this compound is integral in synthesizing and characterizing uracil derivatives, providing insights into crystal structures, thermal stabilities, and interactions with DNA. These studies highlight the potential biomedical applications of these derivatives, including drug design and DNA interaction studies (Yao et al., 2013).

Polymer Synthesis and Modification

Polymer Synthesis and Modification : It's used in synthesizing and modifying polymers like poly(α-methyl styrene), indicating its role in advancing materials science, especially in creating novel polyelectrolytes with controlled ion exchange capacity, potentially impacting various industrial and technological sectors (Ni et al., 2006).

Mecanismo De Acción

While the specific mechanism of action for Methyl 3-(fluorosulfonyl)propanoate is not mentioned in the search results, similar compounds such as esters undergo Claisen Condensation reactions . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Safety and Hazards

Direcciones Futuras

Sulfonyl fluorides, which are structurally similar to Methyl 3-(fluorosulfonyl)propanoate, have found widespread applications in various fields . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, indicating potential future directions in the synthesis of similar compounds .

Propiedades

IUPAC Name |

methyl 3-fluorosulfonylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGLDWYOBOXXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1934437-67-8 |

Source

|

| Record name | methyl 3-(fluorosulfonyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)